Silane, [(1-ethenylhexyl)oxy]trimethyl-
Description
Silane, [(1-ethenylhexyl)oxy]trimethyl- is an organosilicon compound characterized by a trimethylsilyl group bonded to an ethenyl-substituted hexyloxy chain.
Properties
CAS No. |
117184-66-4 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
trimethyl(oct-1-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-8-9-10-11(7-2)12-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI Key |
RYUNUPHUZIQJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-ethenylhexyl)oxy]trimethyl-, typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is often catalyzed by transition metals like platinum or rhodium. The general reaction scheme can be represented as follows:
R−SiH3+CH2=CH−R′→R−SiH2−CH2−CH2−R′
In this case, the [(1-ethenylhexyl)oxy] group is introduced to the silicon atom through a similar hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves the use of large-scale hydrosilylation reactors. These reactors are designed to handle the high pressures and temperatures required for efficient catalysis. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [(1-ethenylhexyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The [(1-ethenylhexyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, [(1-ethenylhexyl)oxy]trimethyl-, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves its ability to form strong covalent bonds with other molecules. The silicon atom, with its vacant d-orbitals, can engage in various bonding interactions, making it a versatile compound in chemical reactions. The [(1-ethenylhexyl)oxy] group provides additional reactivity, allowing for further functionalization and modification.
Comparison with Similar Compounds
Trimethyl(2-phenylethoxy)silane (CAS 14629-58-4)
- Molecular Formula : C₁₁H₁₈OSi
- Molecular Weight : 194.35 g/mol
- Substituent : Aromatic phenethyloxy group.
- Key Features: Exhibits aromatic π-system interactions, making it suitable for stabilizing intermediates in Grignard reactions or as a protecting group in nucleophilic environments. Its higher polarity compared to aliphatic analogs may limit compatibility with non-polar matrices .
Hexamethyldisiloxane (CAS 107-46-0)
- Molecular Formula : C₆H₁₈OSi₂
- Molecular Weight : 162.38 g/mol
- Substituent : Two trimethylsilyl groups linked by an oxygen atom.
- Key Features : A simple siloxane used as a solvent, lubricant, or precursor in silicone synthesis. Lacks the reactive ethenyl or alkoxy chains present in the target compound, limiting its utility in functionalization reactions .
Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl- (CAS 31491-20-0)
- Molecular Formula : C₁₃H₂₀O₂Si
- Molecular Weight : 236.39 g/mol
- Substituent : Ethoxy-phenylethenyl group.
- Key Features : Combines ethoxy and vinyl aromatic groups, offering dual reactivity for electrophilic and radical reactions. Its conjugated system may enhance UV stability compared to aliphatic analogs like the target compound .
Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl- (CAS 135760-86-0)
- Molecular Formula : C₁₉H₂₈OSi
- Molecular Weight : 300.52 g/mol
- Substituent : Branched aliphatic chain with phenylmethoxy and alkynyl groups.
- Key Features : The alkynyl group enables click chemistry applications (e.g., Huisgen cycloaddition), while the phenylmethoxy group provides steric bulk. This contrasts with the simpler ethenyl group in the target compound, which may prioritize chain flexibility over steric hindrance .
Silane, [[(6-Iodohexyl)oxy]trimethyl- (CAS 26306-01-4)
- Molecular Formula : C₉H₂₁IOSi
- Molecular Weight : 300.25 g/mol
- Substituent : Iodo-substituted hexyloxy chain.
- This halogenated analog contrasts with the target compound’s ethenyl group, which may favor addition polymerization over halogen-mediated reactivity .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Substituent Effects : Aliphatic chains (e.g., hexyloxy) improve compatibility with hydrophobic polymers, while aromatic or halogenated groups enhance reactivity in specific synthetic pathways .
- Reactivity : Ethenyl groups enable radical or cationic polymerization, contrasting with ethoxy or iodo groups that favor nucleophilic or cross-coupling reactions .
- Thermal Stability : Branched or aromatic substituents (e.g., phenylmethoxy) increase thermal resistance compared to linear aliphatic chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
